molecular formula C18H16N2O B016173 Deoxy Blebbistatin CAS No. 856925-72-9

Deoxy Blebbistatin

Cat. No.: B016173
CAS No.: 856925-72-9
M. Wt: 276.3 g/mol
InChI Key: RBHOGGBFJPVUJO-UHFFFAOYSA-N
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Description

Deoxy Blebbistatin is a derivative of Blebbistatin, a well-known myosin II inhibitor. Blebbistatin is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin . This compound retains the core inhibitory properties of Blebbistatin but with modifications that enhance its stability and reduce cytotoxicity.

Scientific Research Applications

Deoxy Blebbistatin has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Deoxy Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . Myosin II isoforms play essential roles in vital processes ranging from cell division, cell motility, and neuronal plasticity to contractile functions of skeletal, cardiac, and smooth muscles .

Mode of Action

This compound inhibits myosin II by interfering with its ATPase activity . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This interaction blocks the myosin heads in a products complex with low actin affinity .

Biochemical Pathways

The inhibition of myosin II ATPase activity by this compound leads to a decrease in actin stress fiber content and in focal adhesions and adherens junctions . This results in changes in cell morphology and altered geometry of the outflow pathway . It also affects the NMMHC IIA/Wnt5a/β-catenin pathway in pulmonary endothelium .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been improved through chemical modifications. For instance, D-ring substitutions can fine-tune isoform specificity, ADME, and toxicological properties . It has been found that certain derivatives of Blebbistatin metabolize slower than the original compound, which improves its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include dose-dependent changes in cell morphology, decreases in actin stress fiber content, and changes in focal adhesions and adherens junctions . These changes are reversible within 24 hours of drug withdrawal from the cell culture media . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

Environmental factors such as light exposure can influence the action of this compound. For instance, it has been reported that the compound becomes inactive and phototoxic upon blue light illumination . Therefore, the environment in which this compound is used can significantly impact its efficacy and stability.

Safety and Hazards

Deoxy Blebbistatin may pose certain hazards. It can produce carbon oxides and nitrogen oxides when combusted . In the event of fire, self-contained breathing apparatus should be worn .

Biochemical Analysis

Biochemical Properties

Deoxy Blebbistatin is known to block myosin II-dependent cell processes . It does not compete with nucleotide binding to the skeletal muscle myosin subfragment-1 . The inhibitor preferentially binds to the ATPase intermediate with ADP and phosphate bound at the active site, and it slows down phosphate release .

Cellular Effects

This compound has been shown to have significant effects on cell morphology, actomyosin organization, and cell adhesions . It has been observed to cause dose-dependent changes in cell morphology, decreases in actin stress fiber content, and in focal adhesions and adherens junctions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with myosin II. It does not interfere with the binding of myosin to actin nor with ATP-induced actomyosin dissociation . Instead, it blocks the myosin heads in a products complex with low actin affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be reversible within 24 hours of drug withdrawal from the cell culture media

Dosage Effects in Animal Models

The effects of this compound on detrusor overactivity (DO) in an animal model induced by retinyl acetate (RA) have been studied . It was found that administration of this compound to rats pretreated with RA reversed changes in cystometric parameters induced by RA .

Metabolic Pathways

It has been suggested that certain substitutions on the phenyl group of blebbistatin can have beneficial functional and pharmacological consequences, indicating potential for drug development targeting myosin-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Blebbistatin involves the chemical modification of the tricyclic core of Blebbistatin. The process typically includes:

    Starting Material: Blebbistatin.

    Chemical Modification: Introduction of deoxy groups to the Blebbistatin structure.

    Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale chemical reactions using industrial reactors.

    Purification: Techniques such as crystallization and chromatography are used to purify the compound.

    Quality Control: Rigorous testing to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Deoxy Blebbistatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its properties for specific applications.

Comparison with Similar Compounds

Uniqueness of Deoxy Blebbistatin: this compound stands out due to its enhanced stability and reduced cytotoxicity compared to Blebbistatin. These properties make it a more suitable candidate for long-term studies and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Deoxy Blebbistatin involves the reduction of Blebbistatin to Deoxy Blebbistatin.", "Starting Materials": [ "Blebbistatin", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Blebbistatin is dissolved in methanol.", "Sodium borohydride is added to the solution.", "The reaction mixture is stirred at room temperature for several hours.", "Water is added to the reaction mixture to quench the reaction.", "The mixture is filtered and the solvent is removed under reduced pressure.", "The residue is purified by column chromatography to obtain Deoxy Blebbistatin." ] }

CAS No.

856925-72-9

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

6-methyl-1-phenyl-3,9-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one

InChI

InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)

InChI Key

RBHOGGBFJPVUJO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4

Synonyms

1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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